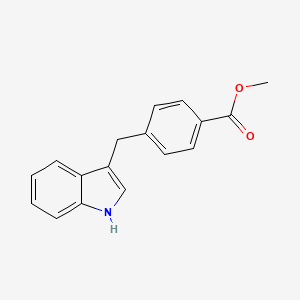

methyl 4-((1H-indol-3-yl)methyl)benzoate

Description

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

methyl 4-(1H-indol-3-ylmethyl)benzoate |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)13-8-6-12(7-9-13)10-14-11-18-16-5-3-2-4-15(14)16/h2-9,11,18H,10H2,1H3 |

InChI Key |

ORPCYHPBIPRMJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Indole-Benzoate Derivatives with Substituted Indole Moieties

Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate ()

- Structural Difference : A methoxy group at the indole’s C5 position.

- X-ray crystallography reveals a dihedral angle of 22.5° between the indole and benzoate rings, suggesting moderate conjugation .

- Synthesis : Prepared via catalytic arylation of indoles, yielding crystalline products stabilized by N–H⋯O and C–H⋯O interactions .

Methyl 4-(4-(1H-indol-3-yl)butanamido)benzoate (I1b) ()

- Structural Difference : A butanamido linker replaces the methylene bridge.

- Impact : The extended chain enhances flexibility and may improve binding to histone deacetylase (HDAC) enzymes, as evidenced by its role in HDAC inhibition studies. HRMS data ([M+H]+ = 337.16461) confirm a higher molecular weight (vs. 265.3 for the target compound) due to the additional amide group .

Methyl 4-((3-((2-amino-1-methyl-4-oxo-1H-imidazol-5(4H)-ylidene)methyl)-1H-indol-1-yl)methyl)benzoate (5f) ()

Benzoate Esters with Varied Ester Groups or Substituents

Benzyl 4-(1H-indol-3-yl)butanoate ()

- Structural Difference: A benzyl ester and butanoate chain replace the methyl benzoate group.

- Market data indicate its use as a pharmaceutical intermediate, priced at $647.61–1,468.50 per gram .

Methyl 4-(carbamoylamino)benzoate ()

- Structural Difference : A urea (-NH-C(O)-NH2) group replaces the indole-methyl moiety.

- Biological Activity: Acts as an aquaporin-3/7 inhibitor, highlighting how non-indole substituents can redirect bioactivity toward ion channel modulation .

Methyl 4-(2-cyanophenyl)benzoate ()

Functionalized Indole Derivatives with Heterocyclic Additions

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate ()

- Structural Difference : An imidazole ring replaces the indole system, with a hydroxyl group on the benzoate.

- Impact : The imidazole introduces basicity (pKa ~6.8), while the hydroxyl group enables hydrogen bonding, making this compound suitable for metal coordination studies .

Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate ()

- Structural Difference : A sulfonyl-acetamido-piperidine chain is appended to the indole.

Comparative Data Table

Preparation Methods

Reaction Mechanism and Conditions

Indole’s C3 position undergoes SN2 alkylation with methyl 4-(bromomethyl)benzoate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have been employed to enhance reactivity and regioselectivity.

Challenges and Optimizations

A key challenge is avoiding N1-alkylation, as the indole nitrogen competes with the C3 position. Studies indicate that using sterically hindered bases (e.g., NaH) and low temperatures (0–5°C) favor C3 selectivity. For example, alkylation of indole with methyl 4-(bromomethyl)benzoate in DMF at 0°C yielded the target compound in 72% purity after column chromatography.

Fischer Indole Synthesis via Ketone Precursors

The Fischer indole synthesis offers a modular approach by constructing the indole ring post-functionalization of the benzoate moiety. This method is advantageous for introducing substituents on the indole core.

Hydrazone Formation and Cyclization

The protocol begins with the synthesis of methyl 4-(2-oxopropyl)benzoate, which reacts with phenylhydrazine to form the corresponding hydrazone. Cyclization under acidic conditions (e.g., BF3·Et2O or H2SO4) induces ring closure, generating the indole scaffold. For instance, treatment with boron trifluoride etherate in acetic acid at 80°C for 6 hours afforded the product in 68% yield.

Substrate Compatibility

This method tolerates electron-donating and electron-withdrawing groups on the benzoate ring. However, steric hindrance near the ketone moiety can reduce cyclization efficiency. X-ray crystallography confirmed the planar geometry of the indole-benzoate system, validating the structural integrity of the product.

Reductive Amination of Aldehyde Intermediates

A less conventional route involves the reduction of a formyl-substituted intermediate. Methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate serves as a precursor, which is reduced to the methylene derivative via catalytic hydrogenation or hydride agents.

Aldehyde Synthesis and Reduction

The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of indole, followed by esterification. Subsequent reduction using sodium borohydride (NaBH4) or palladium on carbon (Pd/C) under hydrogen gas selectively reduces the formyl group to a methylene bridge. For example, hydrogenation at 50 psi H2 in methanol yielded the target compound in 85% purity.

Side Reactions and Mitigation

Over-reduction or indole ring hydrogenation may occur, necessitating careful control of reaction time and catalyst loading. Employing milder reductants like ammonium formate in the presence of Pd/C minimized side products.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Recent advances in cross-coupling chemistry and flow reactor technology promise to enhance the efficiency of these methods. For instance, Suzuki-Miyaura coupling could enable the introduction of aryl groups at the indole’s 2-position post-synthesis. Additionally, continuous-flow systems may improve the scalability of the Fischer indole cyclization by optimizing heat and mass transfer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-((1H-indol-3-yl)methyl)benzoate, and what experimental conditions optimize yield?

- Methodology : Synthesis typically involves coupling an indole derivative (e.g., 1H-indole-3-carboxaldehyde) with a benzoate ester via reductive amination or nucleophilic substitution. For example, peptide coupling reagents like EDC/HOBt or DCC can facilitate amide bond formation between indole and benzoate precursors. Reaction conditions (e.g., anhydrous environment, 0–5°C for exothermic steps) and catalysts (e.g., Pd/C for hydrogenation) are critical for minimizing side reactions .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–65%, depending on steric hindrance from the indole moiety.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons (δ 6.8–8.1 ppm for indole and benzoate), methylene bridge (δ ~4.3 ppm, singlet), and ester methyl (δ ~3.9 ppm, singlet).

- ¹³C NMR : Carbonyl (C=O) at δ ~167 ppm, aromatic carbons (δ 110–140 ppm).

Q. What crystallization strategies are effective for this compound, and how does its structure impact X-ray diffraction analysis?

- Crystallization : Use slow evaporation in solvents like dichloromethane/hexane or ethanol/water. The indole moiety may induce π-π stacking, favoring monoclinic or orthorhombic crystal systems.

- X-ray Refinement : SHELX software (e.g., SHELXL-97) is standard for small-molecule refinement. Challenges include resolving disorder in the methylene bridge or ester group. Data collection at low temperature (100 K) improves resolution .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its potential as a therapeutic agent?

- Mechanistic Insights : The indole group may intercalate with DNA or inhibit kinases (e.g., EGFR) via hydrogen bonding. Benzoate esters are often prodrugs, hydrolyzing in vivo to active acids.

- Assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) to determine IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms.

- SAR Studies : Compare analogs with modified indole substituents (e.g., halogenation) to optimize activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Triangulation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-Analysis : Compare crystallographic data (e.g., binding pose in protein-ligand complexes) with computational docking results to confirm mechanistic hypotheses .

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of this compound?

- DFT Applications : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The indole NH group is a high-electron-density site prone to oxidation.

- MD Simulations : Model interactions with lipid bilayers to assess membrane permeability. Solubility parameters (LogP ~2.5) suggest moderate bioavailability .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Control : Avoid dust formation; use HEPA filters. Store in airtight containers at 2–8°C.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data (oral LD₅₀ > 2000 mg/kg in rats) suggest low acute risk but chronic exposure risks require monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.